molecular formula C10H11NO3 B14164407 1-(4-Nitrophenyl)-1-butanone CAS No. 3769-94-6

1-(4-Nitrophenyl)-1-butanone

Cat. No.: B14164407
CAS No.: 3769-94-6
M. Wt: 193.20 g/mol
InChI Key: YKLQCIOTHMYXQG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1-butanone is an organic compound characterized by a butanone backbone with a nitrophenyl group attached at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1-butanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1-butanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The butanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-1-butanone.

    Oxidation: 1-(4-Nitrophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-1-butanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1-butanone depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1-butanone can be compared with other nitrophenyl ketones and related compounds:

    1-(4-Nitrophenyl)-2-propanone: Similar structure but with a shorter carbon chain, leading to different chemical properties and reactivity.

    1-(4-Nitrophenyl)-1-pentanone: Longer carbon chain, which may affect its solubility and interaction with biological targets.

    4-Nitroacetophenone: Lacks the butanone group, resulting in distinct chemical behavior and applications.

Properties

CAS No.

3769-94-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(4-nitrophenyl)butan-1-one

InChI

InChI=1S/C10H11NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,2-3H2,1H3

InChI Key

YKLQCIOTHMYXQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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